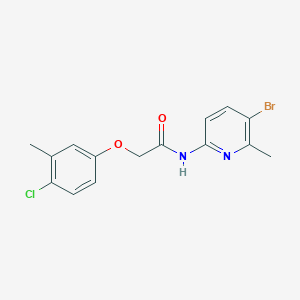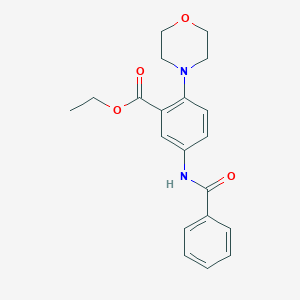![molecular formula C22H26FN3O2 B505463 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide](/img/structure/B505463.png)
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 2,2-dimethylpropanoyl group and a phenyl ring substituted with a fluorobenzamide group. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride under basic conditions to form the 2,2-dimethylpropanoyl-piperazine intermediate.
Coupling with 4-Fluorobenzoyl Chloride: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide
Uniqueness
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H26FN3O2 |
|---|---|
Molecular Weight |
383.5g/mol |
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H26FN3O2/c1-22(2,3)21(28)26-14-12-25(13-15-26)19-10-8-18(9-11-19)24-20(27)16-4-6-17(23)7-5-16/h4-11H,12-15H2,1-3H3,(H,24,27) |
InChI Key |
KCFNOOUAPMULPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]nicotinamide](/img/structure/B505381.png)
![N-{[2-(butanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B505384.png)
![3-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B505385.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(5-phenyl-2-furyl)acryloyl]thiourea](/img/structure/B505387.png)
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505388.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B505390.png)

![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B505393.png)
![2-(4-isopropylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B505394.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B505395.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B505397.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B505398.png)
![4-({[(3-Bromobenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B505399.png)

